![molecular formula C13H16O3 B14236645 2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- CAS No. 501013-18-9](/img/structure/B14236645.png)
2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- is a chemical compound with a unique structure that includes a tetrahydropyran ring substituted with a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a phenylmethoxy-substituted precursor, which undergoes cyclization in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit or activate enzymes, alter metabolic processes, or interact with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyran-2-one, tetrahydro-6-methyl-
- 2H-Pyran-2-one, tetrahydro-6-propyl-
- 2H-Pyran-2-one, tetrahydro-6-(2-pentenyl)-
Uniqueness
What sets 2H-Pyran-2-one, tetrahydro-6-[(phenylmethoxy)methyl]-, (6R)- apart from similar compounds is its phenylmethoxy substitution, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions that may not be possible with other similar compounds.
Properties
CAS No. |
501013-18-9 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
(6R)-6-(phenylmethoxymethyl)oxan-2-one |
InChI |
InChI=1S/C13H16O3/c14-13-8-4-7-12(16-13)10-15-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |
InChI Key |
LBEYZAYLHABYFY-GFCCVEGCSA-N |
Isomeric SMILES |
C1C[C@@H](OC(=O)C1)COCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(OC(=O)C1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


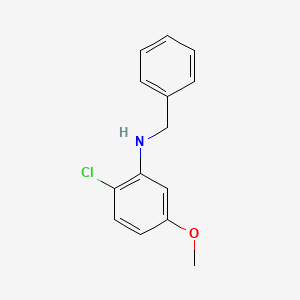

![Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate](/img/structure/B14236572.png)
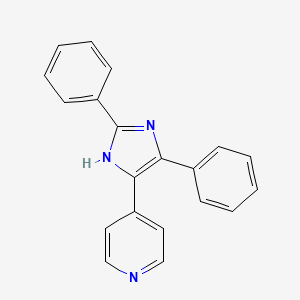
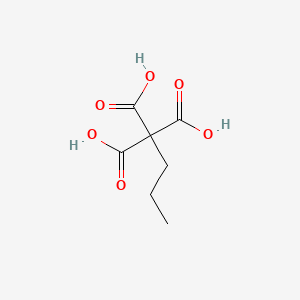
![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)
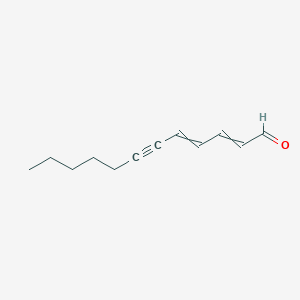
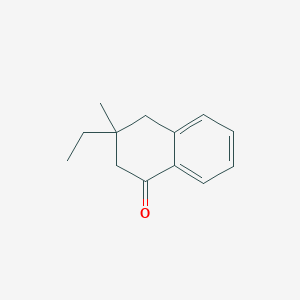
![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)
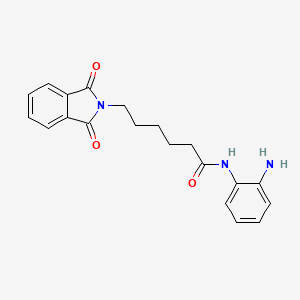
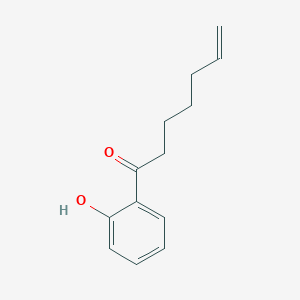
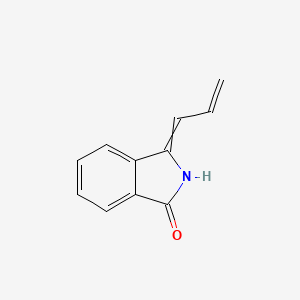

![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline](/img/structure/B14236635.png)
